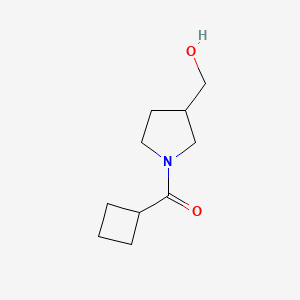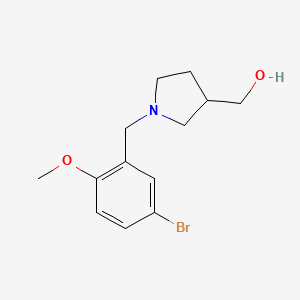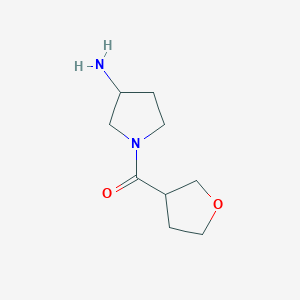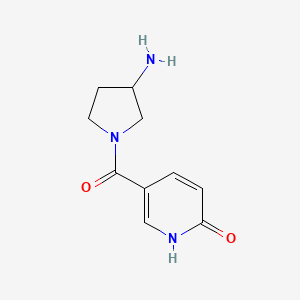
2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)butanamide
Overview
Description
2-Chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)butanamide, also known as CNETB, is an organic compound belonging to the family of amides. It is an important intermediate in the synthesis of many pharmaceuticals, and is commonly used in laboratory experiments.
Scientific Research Applications
Chemical Synthesis and Modification
Various studies have focused on the synthesis and modification of compounds similar to 2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)butanamide, highlighting their potential in developing new chemical entities with specific biological activities. For instance, the effectiveness of N-[3-Chloro-2-(substituted)-4-oxazetidin-1-yl]-4-(1H-indol-3-yl) butanamide derivatives as α-amylase inhibitors demonstrates the potential of chlorinated butanamide derivatives in medicinal chemistry and pharmaceutical research (Mathew, Sukumar, Ravi, Arunkumar, & Carla, 2015). Similarly, studies on the oligomerization of fluorinated 2-butenamides and 2-butenoates by sodium tetrahydroborate explore the reactivity of such compounds under different conditions, offering insights into their chemical behavior and potential applications in polymer science (Dědek, Liška, Fikar, Bárta, Kašparová, Hrabal, Sedlacek, & Vagner, 1985).
Enzyme Inhibition
The novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides demonstrate significant inhibitory activity against the urease enzyme, suggesting the therapeutic potential of chloro-substituted butanamides in treating conditions associated with urease activity (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Ali Shah, Shahid, & Seo, 2018). This aligns with the broader interest in developing enzyme inhibitors as therapeutic agents.
Synthesis of Heterocyclic Compounds
The chemistry of 3-oxo-N-(pyridin-2-yl)butanamide compounds, which shares a structural motif with this compound, has been extensively studied for the synthesis of heterocyclic compounds. These studies highlight the synthetic utility of butanamide derivatives in preparing a wide range of heterocyclic compounds that could have various biological and pharmaceutical applications (Fadda, Abdel‐Galil, & Elattar, 2015).
Material Science and Organic Synthesis
Research into solvent effects in the chlorination of tetrahydrothiophens with N-chlorosuccinimide, relevant to the synthesis and reactivity of chloro-substituted butanamides like this compound, provides valuable data for material science and organic synthesis. This includes the synthesis of novel compounds through selective chlorination, demonstrating the versatility of chloro-substituted compounds in chemical synthesis (Delaney & Johnstone, 1985).
properties
IUPAC Name |
2-chloro-N-ethyl-N-(thiolan-3-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNOS/c1-3-9(11)10(13)12(4-2)8-5-6-14-7-8/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZICLQPBPWVTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(CC)C1CCSC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(oxan-4-yl)methyl]oxan-4-amine](/img/structure/B1491422.png)
![{1-[(2,4-Dimethylphenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1491424.png)





![6-[3-(Hydroxymethyl)pyrrolidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1491430.png)
![1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1491433.png)
![(4-Methylpentan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1491437.png)

![1-[(2,4-Dichlorophenyl)methyl]azetidin-3-ol](/img/structure/B1491442.png)